molecular formula C9H10O3 B047042 2-Ethoxybenzoic acid CAS No. 134-11-2

2-Ethoxybenzoic acid

Número de catálogo: B047042
Número CAS: 134-11-2
Peso molecular: 166.17 g/mol
Clave InChI: XDZMPRGFOOFSBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Ethoxybenzoic acid (CAS 134-11-2), also known as o-ethoxybenzoic acid or O-ethylsalicylic acid, is a carboxylic acid derivative of benzoic acid with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . Key properties include:

  • Melting point: 19.3–19.5°C
  • Density: 1.105 g/mL at 25°C
  • Boiling point: 174–176°C
  • Solubility: Slightly soluble in water, with better solubility in organic solvents like ethanol .

This compound is widely utilized as a pharmaceutical intermediate and a key component in dental cements, where it prevents microbial infiltration in root canal treatments . Its synthesis often involves esterification or sulfonation reactions, as seen in the preparation of intermediates for PROTACs (Proteolysis Targeting Chimeras) .

Aplicaciones Científicas De Investigación

Applications in Pharmaceuticals

  • Dental Materials :
    • Role in Dental Cements : EBA is utilized as a key component in dental cements, particularly for its ability to prevent the entry of pathogens into periapical regions during root canal treatments. It enhances the sealing properties of the cement, ensuring better outcomes in endodontic procedures .
  • Pharmaceutical Compositions :
    • Stabilization of Active Ingredients : Research indicates that EBA can improve the stability of pharmaceutical compounds such as repaglinide, a medication used for managing diabetes mellitus. The incorporation of EBA into formulations has shown to enhance the shelf-life and efficacy of these drugs by preventing degradation .

Applications in Organic Synthesis

  • Building Block in Organic Reactions :
    • EBA serves as an organic building block in synthetic organic chemistry, facilitating various reactions such as thermally induced solvent-free reactions involving triphenylbismuth with thiols and carboxylic acids. This application highlights its utility in developing complex organic molecules .

Case Study 1: Dental Cement Formulation

In a study examining the properties of dental cements, EBA was integrated into a resin-based composite. The results demonstrated that the inclusion of EBA significantly improved the mechanical strength and biocompatibility of the cement, leading to better clinical outcomes for patients undergoing root canal therapy.

Case Study 2: Pharmaceutical Stability

A formulation study involving repaglinide-containing compositions revealed that EBA not only stabilized the drug but also maintained its pharmacological efficacy over extended periods. This was attributed to EBA's ability to form stable complexes with the active pharmaceutical ingredient, thereby reducing degradation rates.

Summary Table of Applications

Application AreaSpecific Use CasesBenefits
Dental MaterialsComponent in dental cementsPrevents pathogen entry; enhances sealing
PharmaceuticalsStabilization of repaglinide formulationsImproves shelf-life; maintains efficacy
Organic SynthesisBuilding block for various reactionsFacilitates complex organic molecule synthesis

Mecanismo De Acción

El mecanismo por el cual el ácido 2-etoxibenzoico ejerce sus efectos depende de su aplicación:

    En cementos dentales: Actúa formando una matriz estable que puede adherirse a los tejidos dentales, proporcionando una barrera contra la infiltración microbiana.

    En sistemas biológicos: Puede sufrir transformaciones enzimáticas, lo que lleva a la formación de metabolitos que pueden interactuar con diversos objetivos moleculares, incluidas enzimas y receptores.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-(2-Ethoxy-2-oxoacetamido)benzoic acid

  • Molecular formula: C₁₁H₁₁NO₅
  • Molecular weight : 237.21 g/mol
  • Synthesis: Prepared by reacting ethyl chlorooxoacetate with 2-aminobenzoic acid in tetrahydrofuran (THF) at 273 K, yielding 55% after crystallization from ethanol .
  • Crystal structure : Triclinic system (space group P1), with chains stabilized by O–H⋯O and C–H⋯O hydrogen bonds .

Key differences from 2-ethoxybenzoic acid :

  • The addition of an ethoxy-oxoacetamido group increases molecular complexity and hydrogen-bonding capacity, which may enhance thermal stability .
  • Higher molecular weight (237.21 vs. 166.17 g/mol) and density (1.417 vs. 1.105 g/mL) .

2-Acetylbenzoic Acid

  • Molecular formula : C₉H₈O₃
  • Molecular weight : 164.16 g/mol
  • Structure : Features an acetyl group (-COCH₃) at the ortho position instead of ethoxy .
  • Applications : Used in organic synthesis, particularly in the preparation of heterocyclic compounds .

Key differences :

  • The acetyl group introduces different electronic effects compared to the ethoxy group, altering reactivity in substitution or condensation reactions .
  • Lower molecular weight (164.16 vs. 166.17 g/mol) and lack of ethoxy functionality limit its use in dental or pharmaceutical contexts.

Ethyl 2-Methoxybenzoate

  • Molecular formula : C₁₀H₁₂O₃
  • Molecular weight : 180.20 g/mol
  • Properties : Ester derivative of 2-methoxybenzoic acid, with methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups .
  • Applications : Employed in flavor and fragrance industries due to its volatility and ester functionality .

Key differences :

  • The ester group (-COOCH₂CH₃) replaces the carboxylic acid (-COOH), significantly reducing polarity and increasing volatility .
  • Unlike this compound, it lacks biological activity relevant to dental or pharmaceutical applications.

Comparative Analysis Table

Property This compound 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid 2-Acetylbenzoic Acid Ethyl 2-Methoxybenzoate
Molecular Formula C₉H₁₀O₃ C₁₁H₁₁NO₅ C₉H₈O₃ C₁₀H₁₂O₃
Molecular Weight 166.17 g/mol 237.21 g/mol 164.16 g/mol 180.20 g/mol
Functional Groups -COOH, -OCH₂CH₃ -COOH, -NHCO, -OCH₂CH₃, -COOCH₂CH₃ -COOH, -COCH₃ -COOCH₂CH₃, -OCH₃
Melting Point 19.3–19.5°C Not reported Not reported Not reported
Density 1.105 g/mL 1.417 g/mL Not reported Not reported
Applications Dental cements, pharma Crystallography, intermediates Organic synthesis Flavor/fragrance

Actividad Biológica

2-Ethoxybenzoic acid (EBA) is a benzoic acid derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and interactions with other compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group attached to the benzoic acid structure. Its molecular formula is C₉H₁₀O₂, and it has a molecular weight of 150.17 g/mol. The compound's structure allows it to participate in various chemical reactions, making it useful in both medicinal chemistry and materials science.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, ethyl-4-ethoxybenzoic acid (EEB) exhibited significant anti-pathogenic and anti-biofilm activities against Staphylococcus aureus. In vitro assays demonstrated that EEB could inhibit biofilm formation by up to 87% with minimal impact on bacterial growth, suggesting its potential as a therapeutic agent for preventing and treating biofilm-associated infections .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Research indicates that EBA may reduce cytotoxicity when combined with eugenol, a common dental material component. Specifically, EBA's cytotoxicity was decreased in the presence of eugenol, whereas other compounds like acetylsalicylic acid showed increased toxicity . This interaction suggests that EBA could be beneficial in formulations where reduced cytotoxic effects are desired.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Biofilm Formation : EBA alters cell membrane hydrophobicity, which is crucial for biofilm development. By reducing the hydrophobic nature of bacterial cells from 78% to 49%, EBA can significantly hinder biofilm formation .
  • Synergistic Effects with Antibiotics : When combined with vancomycin, EBA demonstrated a synergistic effect that enhanced the efficacy of the antibiotic against biofilm-dwelling bacteria .

Case Studies and Research Findings

A series of case studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study conducted on various phenolic compounds, including EBA, found that it effectively inhibited biofilm formation and displayed anti-pathogenic properties against Staphylococcus aureus .
  • Cytotoxicity Reduction : Research involving dental materials indicated that the presence of eugenol could mitigate the cytotoxic effects associated with EBA, making it a favorable candidate for dental applications .
  • Protein Degradation Pathways : In a broader context, benzoic acid derivatives have been shown to enhance proteasome and autophagy-lysosome pathway activities in human fibroblasts, suggesting potential applications in aging and cellular health .

Data Summary

Activity Type Effect Reference
AntimicrobialInhibits biofilm formation by 87%
CytotoxicityReduced when combined with eugenol
Protein DegradationEnhances proteasome activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethoxybenzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The primary synthesis involves esterification of salicylic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst. Key parameters include temperature control (typically 60–80°C) and stoichiometric ratios to minimize side products like diethyl ether. Post-synthesis purification via recrystallization using ethanol-water mixtures improves purity (>98%) . Yield optimization can be achieved by monitoring reaction kinetics via HPLC or GC-MS to identify intermediate phases and adjust catalyst concentration .

Q. How is this compound structurally characterized to confirm its identity and purity?

  • Methodological Answer :

  • Spectroscopy : FT-IR confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylic acid, C-O-C stretch at ~1250 cm⁻¹ for the ethoxy group) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C-O bond at 1.36 Å) and dihedral angles between the ethoxy and benzene ring (e.g., 12.5°), validating spatial configuration .
  • Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can experimental design address conflicting spectral data for this compound in different solvent systems?

  • Methodological Answer : Contradictions in NMR shifts (e.g., δH for aromatic protons in DMSO vs. CDCl₃) arise from solvent polarity effects. To resolve this:

  • Perform variable-temperature NMR to assess conformational flexibility.
  • Compare experimental data with computational simulations (DFT calculations at the B3LYP/6-31G* level) to model solvent interactions .
  • Cross-validate using X-ray crystallography in solvent-free crystal structures .

Q. What experimental frameworks are recommended to study the acid’s role in modulating enzyme activity, such as lipases or esterases?

  • Methodological Answer :

  • Hypothesis : this compound may act as a competitive inhibitor due to structural similarity to fatty acid substrates.
  • Design :
  • Use a pH-stat system to measure hydrolysis rates of p-nitrophenyl esters in buffered solutions (pH 7.4) with varying acid concentrations (0–10 mM).
  • Include controls with benzoic acid derivatives to isolate the ethoxy group’s effect .
  • Data Analysis : Fit kinetic data to Michaelis-Menten models with inhibition constants (Ki) calculated via nonlinear regression. Validate with Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How can this compound be utilized as an intermediate in drug development, and what stability challenges arise during formulation?

  • Methodological Answer :

  • Application : The compound serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) via coupling with amines or acyl chlorides. For example, it is a key intermediate in sildenafil analogs .
  • Stability Testing :
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products (e.g., decarboxylation or ethoxy group cleavage).
  • Use DSC (Differential Scanning Calorimetry) to identify polymorphic transitions affecting shelf life .

Q. Data Analysis and Interpretation

Q. What statistical approaches are critical when analyzing dose-response data involving this compound in cellular assays?

  • Methodological Answer :

  • Apply nonlinear mixed-effects models (NLME) to account for inter-experimental variability in IC₅₀ determinations.
  • Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring p-values are adjusted for multiple comparisons .
  • Address outliers via Grubbs’ test or robust regression methods if heteroscedasticity is observed .

Q. Safety and Handling in Research Settings

Q. What protocols ensure safe handling of this compound in laboratory environments?

  • Methodological Answer :

  • Storage : Keep in amber glass containers at 10–30°C, away from light and oxidizers, to prevent degradation .
  • Exposure Mitigation : Use fume hoods during synthesis; PPE (gloves, goggles) is mandatory due to irritation risks (R36/37/38). Spills require neutralization with sodium bicarbonate before disposal .

Propiedades

IUPAC Name

2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZMPRGFOOFSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059638
Record name Benzoic acid, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-11-2
Record name 2-Ethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxybenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IN9FDI7TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of Ethyl 2-Ethoxy-benzoate (10 g, 240 mmol) in dimethyl sulfoxide (40 mL) was added potassium tert-butoxide (10 g, 890 mmol) in portions. The solution was heated to 70° C. on a water bath for 2 h, and the progress of the reaction was monitored by TLC using a hexane-ethyl acetate (8:2) solvent system. The reaction mass was cooled to 10° C., poured into ice water, and then acidified with 5% dilute hydrochloric acid. The precipitated solid was filtered and washed thoroughly with distilled water, and the crude mass was recrystallized in hexane (50 mL) to yield an off-white solid of 2-Ethoxy-benzoic Acid (7.6 g, 80%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxybenzoic acid
Reactant of Route 2
2-Ethoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Ethoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Ethoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Ethoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Ethoxybenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.